molecular formula C14H18FNO2 B1374624 tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate CAS No. 1338218-86-2

tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate

Cat. No. B1374624
M. Wt: 251.3 g/mol
InChI Key: PTZOXKNJLGYVEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate”, a related compound, “tert-butyl (substituted benzamido)phenylcarbamate” was synthesized by the condensation of “tert-butyl 2-amino phenylcarbamate” with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .


Molecular Structure Analysis

The molecular formula of “tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate” is C14H18FNO2 . The average mass is 251.297 Da and the monoisotopic mass is 251.132156 Da .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate” is 251.297 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 251.132156 g/mol and the Monoisotopic Mass is 251.132156 g/mol .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate is an important intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291), a notable example. A study by Zhao et al. (2017) details a rapid synthetic method for a related compound, highlighting its significance in pharmaceutical synthesis. The process involves acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% for the three steps, underscoring the efficiency of the synthetic pathway for such intermediates (Zhao, Guo, Lan, & Xu, 2017).

Role in Agrochemical Synthesis

Another application involves the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing the compound's role in developing novel agrochemicals. Brackmann et al. (2005) describe the conversion of a related compound into these analogues through a series of steps, including a key cocyclization process. This work highlights the potential of such intermediates in enhancing the efficacy and specificity of insecticidal compounds (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Contributions to Organic Chemistry Research

The versatility of tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate extends to its use in organic chemistry research, aiding in the development of new synthetic methodologies and understanding reaction mechanisms. For example, Haufe et al. (2002) discuss the synthesis of monofluorinated cyclopropanecarboxylates, where a related compound is used as a starting material for the synthesis of various derivatives, including those with potential pharmaceutical applications. This research contributes to the broader understanding of fluorinated compounds in organic synthesis and their implications for drug development (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002).

properties

IUPAC Name

tert-butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZOXKNJLGYVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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